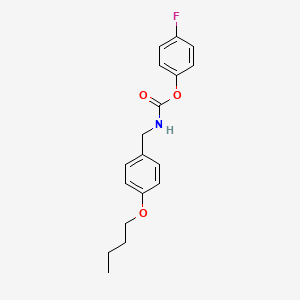

4-Fluorophenyl 4-butoxybenzylcarbamate

Description

4-Fluorophenyl 4-butoxybenzylcarbamate is a carbamate derivative featuring a 4-fluorophenyl group and a 4-butoxybenzyl moiety linked via a carbamate bridge. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity. The 4-butoxybenzyl group contributes to lipophilicity, which may affect solubility and membrane permeability.

Properties

Molecular Formula |

C18H20FNO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(4-fluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C18H20FNO3/c1-2-3-12-22-16-8-4-14(5-9-16)13-20-18(21)23-17-10-6-15(19)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,20,21) |

InChI Key |

BVPXJSVMJYBIRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 4-fluorophenyl isocyanate with 4-butoxybenzyl alcohol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-butoxybenzylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-butoxybenzylcarbamate involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to increased levels of endocannabinoids, which can modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights fluorinated pyrazole derivatives synthesized under ultrasonic activation and reduced temperatures (e.g., 4-ethyl-5-amino-3-(4-fluorophenyl)pyrazole 155) .

Key Differences and Implications

Electronic Effects :

- The carbamate group in this compound introduces a polar, hydrogen-bonding motif absent in pyrazole derivatives like 155 . This could enhance binding to biological targets (e.g., enzymes) compared to the less polar pyrazole core.

- Fluorine’s electron-withdrawing effect in both compounds may stabilize adjacent functional groups, but the carbamate’s oxygen atoms provide additional sites for dipole interactions.

Synthetic Complexity: Pyrazole derivatives such as 155 require ultrasonic activation and precise temperature control to avoid side reactions (e.g., tarring) .

Lipophilicity and Bioavailability :

- The 4-butoxybenzyl group in the carbamate likely increases lipophilicity compared to the ethyl-substituted pyrazole 155 . This could improve blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.